![molecular formula C27H29N5O2 B2359443 N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1203289-41-1](/img/structure/B2359443.png)

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

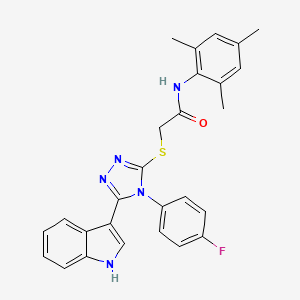

The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole is a common structure in many natural products and pharmaceuticals . The compound also contains a piperidine ring, which is a common structure in many pharmaceuticals and is known to influence biological activity. The presence of the carboxamide group suggests that the compound might have amide bond, which is a key functional group in proteins.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the indole group could be introduced using a Fischer indole synthesis or a Bartoli indole synthesis . The piperidine ring could be formed using a reductive amination or a cyclization reaction. The carboxamide group could be introduced using a reaction with a carboxylic acid and an amine in the presence of a dehydrating agent .Molecular Structure Analysis

The molecular structure of the compound would be quite complex due to the presence of several different functional groups. The indole group is aromatic and planar, while the piperidine ring is non-aromatic and can adopt a chair conformation. The carboxamide group can participate in hydrogen bonding, which could influence the overall shape of the molecule .Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions. The indole group could undergo electrophilic substitution at the benzene ring. The piperidine ring could be modified through reactions at the nitrogen atom. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Aplicaciones Científicas De Investigación

Analgesic Activity and Structural Modification

- N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is closely related to a class of compounds used in the study of analgesic activity. For instance, compounds like N-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxamide have been synthesized, which show an improved pharmacological and tolerability profile compared to their lead compounds in alleviating chronic pain (Cunbin Nie et al., 2020).

Cannabinoid Receptor Modulation

- Similar compounds, like 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, have been investigated for their role in allosteric modulation of cannabinoid type 1 receptor (CB1). These compounds reveal critical structural requirements for allosteric modulation, impacting binding affinity and cooperativity (Leepakshi Khurana et al., 2014).

Radiotracer Development for PET Imaging

- Compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide have been synthesized as potential radiotracers for studying CB1 cannabinoid receptors using positron emission tomography (PET) (R. Katoch-Rouse et al., 2003).

Glycine Transporter Inhibition

- Related compounds like 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors, useful in the context of central nervous system disorders (Shuji Yamamoto et al., 2016).

Anticonvulsant Properties

- The structural and electronic properties of similar anticonvulsant compounds have been explored, such as in 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, indicating potential applications in epilepsy treatment (Guy Georges et al., 1989).

Mecanismo De Acción

Target of Action

It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine is a precursor to serotonin , a neurotransmitter that plays a crucial role in mood regulation and other neurological processes. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

Mode of Action

The mode of action of this compound is likely a combination of the actions of its precursors. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine, being a precursor to serotonin, may influence serotonin levels and thus impact various neurological processes .

Biochemical Pathways

The biochemical pathways affected by this compound would likely involve the pathways of its precursors. Naproxen affects the arachidonic acid pathway, inhibiting the synthesis of prostaglandins and thromboxanes . Tryptamine, as a precursor to serotonin, would be involved in the serotonin pathway .

Pharmacokinetics

The pharmacokinetics of its precursors, tryptamine and naproxen, are well-studied .

Result of Action

The molecular and cellular effects of this compound’s action would likely be a combination of the effects of its precursors. Naproxen’s anti-inflammatory effects could result in reduced inflammation and pain, while tryptamine’s influence on serotonin levels could impact mood and other neurological processes .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O2/c1-34-25-11-5-3-9-22(25)24-12-13-26(31-30-24)32-16-6-7-20(18-32)27(33)28-15-14-19-17-29-23-10-4-2-8-21(19)23/h2-5,8-13,17,20,29H,6-7,14-16,18H2,1H3,(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCVBYPOULAEGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2359360.png)

![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2359365.png)

![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2359367.png)

![2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2359369.png)

![N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2359370.png)

![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2359375.png)

![{4-[(2,4-Dimethoxyphenyl)amino]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2359378.png)

![4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2359379.png)

![N-isobutyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2359381.png)

![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine](/img/structure/B2359383.png)